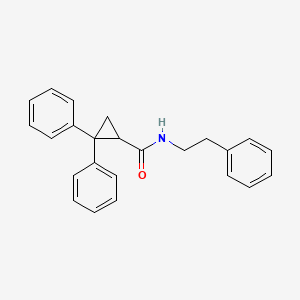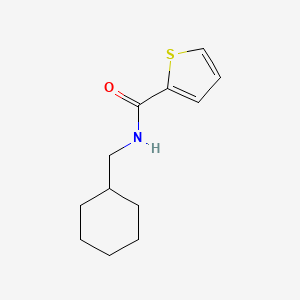
2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. It has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, it has been shown to modulate the activity of various enzymes involved in cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under standard laboratory conditions and can be stored for long periods without degradation. However, it has some limitations in terms of its solubility and bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to elucidate its mechanism of action and to identify potential drug targets. Finally, the development of more effective delivery methods could improve its bioavailability and increase its potential for clinical use.
Conclusion
In conclusion, 2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide is a synthetic compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective therapeutic agents based on this compound.
Synthesemethoden
2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method involves the reaction of 2-phenylethylamine with cyclopropanecarboxylic acid, followed by the reaction of the resulting compound with diphenylphosphoryl azide. The final product is obtained through the reaction of the intermediate compound with lithium chloride.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as an insecticide and as a ligand in catalysis.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-23(25-17-16-19-10-4-1-5-11-19)22-18-24(22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWAORINXOOJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-N-(2-phenylethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)

![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
![4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5497948.png)
![N'-(3-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5497950.png)